Irbesartan-d3
CAS No.: 1185120-76-6
Cat. No.: VC0020017
Molecular Formula: C25H28N6O
Molecular Weight: 431.558
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185120-76-6 |
---|---|
Molecular Formula | C25H28N6O |
Molecular Weight | 431.558 |
IUPAC Name | 3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)-1,3-diazaspiro[4.4]non-1-en-4-one |
Standard InChI | InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i1D3 |
Standard InChI Key | YOSHYTLCDANDAN-FIBGUPNXSA-N |
SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Introduction
Chemical Structure and Properties
Irbesartan-d3 is characterized by the replacement of three hydrogen atoms with deuterium atoms in the butyl side chain of the molecule. This structural modification creates a compound that functions identically to non-deuterated Irbesartan in biological systems but can be differentiated through mass spectrometry techniques.
Basic Chemical Information
The compound Irbesartan-d3 is identified through several key chemical parameters that define its structure and properties:
Parameter | Value |
---|---|
CAS Number | 1185120-76-6 |
Molecular Formula | C25H25D3N6O |
Molecular Weight | 431.55 |
IUPAC Name | 3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)-1,3-diazaspiro[4.4]non-1-en-4-one |
Purity | ≥95% |
Storage Condition | Room temperature |
InChI | InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i1D3 |
InChIKey | YOSHYTLCDANDAN-FIBGUPNXSA-N |
The compound's full chemical name, 2-Butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one-d3, reflects its complex structure which incorporates multiple functional groups including a tetrazole ring, biphenyl system, and a diazaspiro component .
Structural Features
Irbesartan-d3 maintains the core structure of Irbesartan while incorporating three deuterium atoms at specific positions. The molecule contains:
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A tetrazole ring critical for biological activity
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A biphenyl system providing structural rigidity
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A diazaspiro[4.4]nonene system as the central scaffold
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Three deuterium atoms replacing hydrogens in the terminal position of the butyl side chain (4,4,4-trideuteriobutyl group)
This strategic deuteration creates a mass shift that is easily detectable by mass spectrometry while preserving the chemical behavior of the non-deuterated parent compound.
Applications in Pharmaceutical Research
Irbesartan-d3 serves essential functions in pharmaceutical research and development, particularly in the analysis and quality control of Irbesartan-based medications.
Use as an Internal Standard
The primary application of Irbesartan-d3 is as an internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS) analysis. The compound's deuterium labeling provides distinct mass spectrometric properties that enable accurate quantification of Irbesartan in various matrices .
When used as an internal standard, Irbesartan-d3:
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Compensates for variations in sample preparation and instrument response
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Improves precision and accuracy of analytical measurements
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Provides reliable quantification even in complex biological matrices
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Allows for correction of matrix effects in mass spectrometry
Pharmacokinetic and Metabolism Studies
Irbesartan-d3 is essential for studying the pharmacokinetics, metabolism, and bioavailability of Irbesartan. The deuterium labeling enables researchers to:
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Track the absorption, distribution, metabolism, and excretion (ADME) processes of Irbesartan
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Identify metabolic pathways and metabolites
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Measure bioavailability with high precision
The stable isotope labeling enhances the reliability of research data, supporting comprehensive drug development and therapeutic monitoring processes.
Relationship to Parent Compound Irbesartan
Understanding the parent compound Irbesartan provides context for the significance of Irbesartan-d3 in pharmaceutical research.
Therapeutic Uses of Irbesartan
Irbesartan is an angiotensin receptor blocker with several important clinical applications:
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Treatment of hypertension (high blood pressure)
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Management of diabetic nephropathy
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Treatment of congestive heart failure
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Protection against kidney damage in patients with diabetes and hypertension
The drug has a long duration of action, typically requiring only once-daily dosing, and demonstrates a wide therapeutic index with doses ranging from 150mg daily to as high as 900mg daily in clinical studies .
Mechanism of Action
Irbesartan functions by preventing angiotensin II from binding to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland. The drug shows high selectivity, binding to the AT1 receptor with approximately 8500 times greater affinity than to the AT2 receptor .
This selective blocking:
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Induces vascular smooth muscle relaxation
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Prevents aldosterone secretion
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Leads to vasodilation and decreased blood pressure
By understanding these mechanisms, researchers can better utilize Irbesartan-d3 to study the pharmacological properties of the parent compound.
Analytical Methods and Techniques
Irbesartan-d3 plays a crucial role in various analytical procedures used for quality control and pharmacokinetic studies.
Quality Control Applications
Irbesartan-d3 is valuable in pharmaceutical quality control procedures, particularly for:
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Batch-to-batch consistency verification
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Detection of impurities and degradation products
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Stability testing and shelf-life determination
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Assessment of pharmaceutical formulations
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Nitrosamine impurity analysis in sartans including Irbesartan
These applications help ensure the safety, efficacy, and quality of Irbesartan-based medications throughout their development and commercial lifecycle.
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